molecular formula C17H17NO3 B6380335 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261955-53-6

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%

Cat. No. B6380335
CAS RN: 1261955-53-6
M. Wt: 283.32 g/mol
InChI Key: ZKFKWKVFVPFSCQ-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (5-CPCP-2-MP) is a phenol derivative with a cyclopropylaminocarbonyl group attached to the phenyl ring. It is a colorless to pale yellow liquid with a melting point of -43°C and a boiling point of 156-158°C. It is soluble in water and ethanol and has a pKa of 8.2. It has been used in the synthesis of various compounds, such as cyclopropyl-substituted amines, and has been studied for its potential applications in the pharmaceutical industry.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% has been studied for its potential applications in the pharmaceutical industry. It has been used in the synthesis of various compounds, such as cyclopropyl-substituted amines, and has been studied for its potential use in the synthesis of drugs. It has also been studied for its potential use in the synthesis of organic catalysts and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is not fully understood. However, it is believed that the cyclopropylaminocarbonyl group attached to the phenyl ring is responsible for its reactivity. This group is believed to be responsible for the formation of cyclopropyl-substituted amines, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% are not fully understood. However, it is believed that the cyclopropylaminocarbonyl group attached to the phenyl ring is responsible for its reactivity. This group is believed to be responsible for the formation of cyclopropyl-substituted amines, which can then be used in the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments are that it is a relatively simple and cost-effective compound to synthesize, and it has a relatively high purity level (95%). The main limitation of using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully understood.

Future Directions

Future research on 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% could focus on a better understanding of its mechanism of action and its biochemical and physiological effects. Research could also focus on the development of more efficient and cost-effective synthesis methods for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%. Additionally, research could focus on the development of new applications for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%, such as its use in the synthesis of organic catalysts and in the synthesis of polymers. Finally, research could focus on the development of new methods for the detection and quantification of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in various samples.

Synthesis Methods

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95% can be achieved by the reaction of cyclopropylamine with phenol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere and at a temperature of 80-90°C. The reaction is completed within 1-2 hours and yields a product with a purity of 95%.

properties

IUPAC Name

N-cyclopropyl-3-(3-hydroxy-4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-16-8-5-12(10-15(16)19)11-3-2-4-13(9-11)17(20)18-14-6-7-14/h2-5,8-10,14,19H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFKWKVFVPFSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685749
Record name N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol

CAS RN

1261955-53-6
Record name N-Cyclopropyl-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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